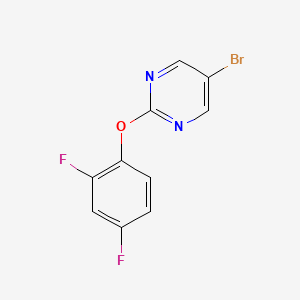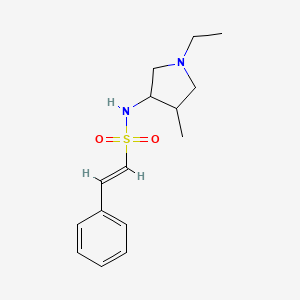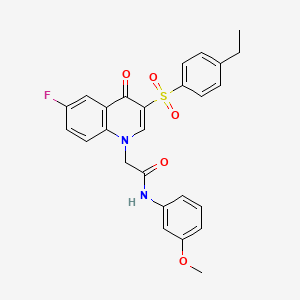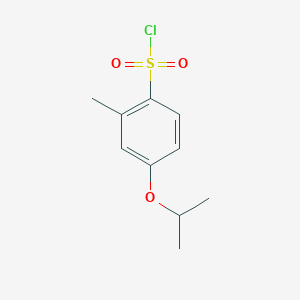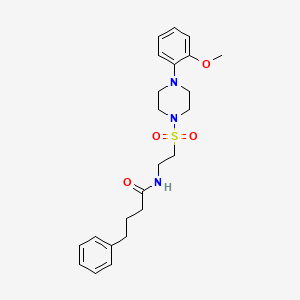
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide” is a chemical compound that has been studied for its potential therapeutic applications . It is a derivative of piperazine, a class of compounds known for their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives, such as the compound , has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring substituted with a methoxyphenyl group and a sulfonyl-ethyl-phenylbutanamide group . The compound’s structure is likely to play a significant role in its biological activity and interactions with other molecules.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the Ugi reaction . These reactions are part of the broader field of organic synthesis, which involves the creation of complex organic molecules through a series of chemical reactions.Aplicaciones Científicas De Investigación
I have conducted a search to gather information on the scientific research applications of “N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide”. Here is a comprehensive analysis focusing on six unique applications:
α1-Adrenergic Receptor Affinity
This compound has been shown to have a high affinity for α1-adrenergic receptors (α1-AR), which are important targets in treating conditions like hypertension and benign prostatic hyperplasia. The binding affinity of similar compounds has been measured in nanomolar ranges, indicating potent interactions .
Neuroprotective Effects
A derivative of this compound has demonstrated protective effects against aluminium-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases or conditions caused by neurotoxic agents .
Antiproliferative Activity
Derivatives of this compound have been studied for their antiproliferative activity against human cancer cell lines, indicating potential use in cancer research and therapy .
Serotonin Receptor Binding
The compound has shown binding affinity for the 5-HT1A receptor, which is implicated in various neurological and psychiatric conditions, including anxiety and depression .
Molecular Dynamics and Docking Simulations
The structure of this compound allows for comparative analysis through molecular dynamics and docking simulations, aiding in the understanding of its interactions at a molecular level .
Diverse Biological Activities
Indole derivatives, which may share structural similarities with this compound, possess a wide range of biological activities such as antiviral, anti-inflammatory, anticancer, and antioxidant properties. This suggests that the compound could be useful in various fields of biomedical research .
Springer Link - The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1 MDPI - Design, Synthesis and 5-HT1A Binding Affinity Springer Link - Protective Effects of a Piperazine Derivative Springer Link - Synthesis and In Vitro antiproliferative activity Springer Open - A brief review of the biological potential of indole derivatives
Direcciones Futuras
The compound and its derivatives have potential therapeutic applications, particularly in the treatment of neuropsychiatric disorders . Future research could focus on further elucidating the compound’s mechanism of action, optimizing its synthesis, and assessing its safety and efficacy in preclinical and clinical studies.
Mecanismo De Acción
Target of Action
The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They play a significant role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide interacts with its target, the alpha1-adrenergic receptor, by binding to it. This compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The binding of this compound to the receptor can lead to changes in the receptor’s activity, which can result in various physiological effects.
Biochemical Pathways
The interaction of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide with the alpha1-adrenergic receptor can affect various biochemical pathways. These pathways are associated with numerous neurodegenerative and psychiatric conditions . .
Pharmacokinetics
The pharmacokinetics of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-phenylbutanamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified promising lead compounds . .
Propiedades
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4S/c1-30-22-12-6-5-11-21(22)25-15-17-26(18-16-25)31(28,29)19-14-24-23(27)13-7-10-20-8-3-2-4-9-20/h2-6,8-9,11-12H,7,10,13-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNNRUBMMAATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Chlorophenyl)methyl-cyclopentylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2985746.png)
amino}acetamide](/img/structure/B2985747.png)
![1-{[(5-Benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B2985748.png)


![Ethyl 2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2985751.png)
![(5Z)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2985753.png)

![(E)-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2985756.png)
![N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2985757.png)
